![molecular formula C15H22ClN3O2 B1391054 tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 939986-35-3](/img/structure/B1391054.png)
tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol, which is stirred with an H2 balloon for 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of this compound can be evaluated using X-ray diffraction (XRD) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.78 . It is a solid at room temperature with a melting point of 118 - 119°C .Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its tert-butyl group is often used as a protecting group for amines, which can be deprotected under acidic conditions . This feature is crucial in multi-step synthetic routes where selective reactivity is required.
Medicinal Chemistry
In medicinal chemistry, it’s utilized for the synthesis of potential pharmacological agents. The piperazine moiety is a common feature in many drug molecules, and the presence of the 6-chloropyridinyl group offers a handle for further functionalization . This compound could be a precursor for molecules targeting central nervous system disorders or cardiovascular diseases.
Environmental Science
Lastly, in environmental science, derivatives of this compound could be explored for their ability to bind to pollutants or heavy metals, aiding in the development of new methods for water purification or soil remediation.
Each application mentioned leverages the unique chemical structure of tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate to fulfill specific roles in scientific research and industry. The versatility of this compound makes it a valuable asset in various fields of study and application .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It has a molecular weight of 278.35, a density of 1.182, and a boiling point of approximately 454.1°C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
The action of “tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” may be influenced by various environmental factors. For instance, the compound is stable at room temperature . .
properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSBMSDJJXPARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671799 | |
Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939986-35-3 | |
Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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